molecular formula C11H20N2O2 B1376388 (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate CAS No. 793650-60-9

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

Cat. No.: B1376388
CAS No.: 793650-60-9
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-IWSPIJDZSA-N
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Description

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[221]Heptane-2-Carboxylate is a bicyclic compound featuring a unique azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . Another approach involves a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while substitution reactions can produce a wide range of substituted azabicycloheptane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for constructing polycyclic compounds and studying reaction mechanisms.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its bicyclic structure is similar to that of certain alkaloids, which exhibit a wide range of biological activities, including cytotoxicity against cancer cell lines and antiviral properties .

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of various derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is unique due to its specific stereochemistry and tert-butyl group, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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